Home > Products > Screening Compounds P3809 > 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one - 1283372-48-4

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1752903
CAS Number: 1283372-48-4
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4H-Furo[2,3-d][1,3]oxazin-4-one Derivatives

  • Compound Description: This class of compounds, characterized by a furo[2,3-d][1,3]oxazin-4-one core, was synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile as a building block. []
  • Relevance: These compounds share a similar furan ring fused to a heterocyclic system with 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one. The variation lies in the presence of an oxazine ring instead of a pyrimidine ring. []

Furo[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Compound Description: Synthesized from 2-amino-4,5-diphenylfuran-3-carbonitrile, these derivatives feature a furo[2,3-d]pyrimidin-4(3H)-one core structure. [] Various nitrogen nucleophiles were used to further diversify this scaffold.
  • Relevance: This class of compounds is highly relevant to 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one, sharing the same core structure of a furan ring fused to a pyrimidin-4(3H)-one ring. The difference lies in the substituents on the furan ring. []

2-Ethanoxy Naphtha [1′,2′:5,6]pyrano[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound was synthesized via a multi-step process involving a Knoevenagl-Cope condensation, formation of an iminophosphorane intermediate, and a final aza-Wittig reaction with ethyl alcohol. []
  • Relevance: While structurally distinct from 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one, this compound shares the core pyrimidin-4(3H)-one moiety and highlights the versatility of aza-Wittig reactions in synthesizing related heterocyclic systems. []
Overview

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry and pharmaceutical research due to its unique structural features and biological activities. This compound is characterized by the presence of fused furan and pyrimidine rings, which contribute to its distinctive chemical properties. It has been identified as a potent microtubule depolymerizing agent, showing significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells .

Source and Classification

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its chemical structure includes a furan ring fused with a pyrimidine, making it part of the broader category of pyrimidine derivatives. The compound's unique properties make it relevant in both synthetic organic chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. A common synthetic route includes the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with suitable aryl iodides under controlled conditions to yield the desired product.

The reaction conditions generally involve:

  • Solvents: Commonly used solvents include ethanol and dichloromethane.
  • Temperature: Reactions are often conducted at elevated temperatures to facilitate coupling.
  • Catalysts: Copper-based catalysts are frequently employed to enhance reaction efficiency.
Molecular Structure Analysis

Structure and Data

The molecular formula for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is C9H8N2O2. The structure features a fused furan and pyrimidine ring system, which can be represented as follows:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2

Structural Characteristics

  • Furan Ring: Contributes to the compound's reactivity.
  • Pyrimidine Ring: Provides stability and biological activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm the presence of functional groups characteristic of this compound, including an NH group and carbonyl functionalities.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions:

  • Oxidation: Modifications can occur at functional groups on the furan or pyrimidine rings.
  • Reduction: This may involve reducing double bonds or other reducible groups.
  • Substitution: Hydrogen atoms or substituents on the rings can be replaced by various functional groups.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.
  • Halogenating Agents: For substitution reactions.

The reaction conditions typically require careful control of temperature and solvent choice to optimize yields.

Mechanism of Action

The mechanism of action for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one primarily involves its interaction with microtubules within cells. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, leading to microtubule depolymerization. This disruption is critical in cellular processes such as cell division and intracellular transport, ultimately resulting in antitumor effects through mechanisms like apoptosis induction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as yellow crystals.
  • Melting Point: Reported melting points range from 224 °C to 245 °C depending on derivatives.

Chemical Properties

  • Solubility: Soluble in common organic solvents like ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analytical data include:

  • Infrared Spectroscopy: Identifies functional groups such as NH stretching around 3416 cm1^{-1}.
  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about hydrogen environments in the molecule.
Applications

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one has notable applications in scientific research:

  • Antitumor Research: Due to its ability to disrupt microtubule dynamics, it is studied for potential use in cancer therapies.
  • Biochemical Studies: Investigated for its effects on microtubule stability and cellular processes related to cancer cell proliferation.
Introduction to Furo[2,3-d]pyrimidine Scaffolds in Anticancer Drug Discovery

Role of Microtubule Targeting Agents (MTAs) in Oncology

Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal structures essential for critical cellular functions including mitosis, intracellular transport, and cell signaling. Microtubule Targeting Agents (MTAs) represent one of the most effective classes of cytotoxic anticancer drugs, uniquely effective against p53-mutant cancers which constitute approximately 67% of the NCI 60-cell line panel. MTAs are broadly categorized into two groups: microtubule stabilizers (e.g., taxanes like paclitaxel and docetaxel, and epothilones like ixabepilone) and microtubule destabilizers (e.g., vinca alkaloids and colchicine-site binding agents). These agents exert their anticancer effects primarily by suppressing microtubule dynamics, leading to cell cycle arrest (typically in mitosis) and subsequent apoptosis. Even at low antiproliferative concentrations, they disrupt mitotic spindle formation, preventing accurate chromosome segregation. Beyond mitotic arrest, emerging evidence indicates that MTAs also inhibit critical interphase signaling events, contributing significantly to their overall antitumor efficacy [1] [3].

A critical advantage of targeting the tubulin-microtubule system lies in the structural diversity of binding sites. Five distinct binding sites on tubulin have been characterized:

  • The Taxane Site: Located on the interior of the microtubule, binding stabilizers.
  • The Vinca Site: Located between tubulin heterodimers, binding destabilizers like vinblastine.
  • The Colchicine Site: Located at the αβ-tubulin interface, binding destabilizers.
  • The Laulimalide/Peloruside Site: Located on the microtubule exterior, binding stabilizers.
  • The Maytansine Site: Preventing tubulin addition at microtubule plus ends.

Among these, the colchicine binding site offers significant opportunities for novel drug discovery. While colchicine itself has significant toxicity limitations, analogs like combretastatin A-4 (CA-4) have shown potent vascular disrupting effects. Despite numerous colchicine-site agents (e.g., CA-4P, OXi4503, verubulin) entering clinical trials, none have yet achieved full approval as single-agent anticancer drugs. This underscores the unmet medical need and the potential for developing novel, optimized agents targeting this site to overcome limitations of existing therapies, particularly concerning drug resistance mediated by P-glycoprotein (Pgp) efflux pumps or alterations in tubulin isotype expression (e.g., βIII-tubulin) [1] [3].

Structural Evolution of Furopyrimidines as Tubulin-Binding Agents

The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing anticancer agents targeting tubulin. Its evolution as a tubulin-binding scaffold stems from strategic molecular design efforts aimed at mimicking known pharmacophores while improving potency and overcoming resistance.

  • Lead Optimization from Cyclopentapyrimidines: The development of 5-methylfuro[2,3-d]pyrimidine derivatives was inspired by earlier potent microtubule depolymerizing agents based on the cyclopenta[2,3-d]pyrimidine scaffold. Compound (±)-1·HCl, a cyclopenta[2,3-d]pyrimidine, demonstrated significant microtubule depolymerization activity (EC₅₀ = 47 nM in A-10 cells) and cytotoxicity against MDA-MB-435 cancer cells (IC₅₀ = 18.8 ± 0.4 nM). To explore the impact of core structure on activity and potentially enhance drug-like properties, researchers replaced the cyclopentyl ring with a furan ring and removed the 2-methyl group, leading to the core structure 5-methylfuro[2,3-d]pyrimidin-4(3H)-one. This modification resulted in compounds like 2 and 3 (see Table 1 for structures). Compound 3, featuring a 4-(4'-methoxyphenyl)-N-methylamino substituent, became a critical lead molecule [1] [3].

  • Molecular Modeling and Colchicine Site Binding: Docking studies of compound 3 into the colchicine binding site of tubulin (PDB: 4O2B) provided crucial insights into its mechanism and guided further optimization. The furo[2,3-d]pyrimidine core of 3 overlays the C-ring of colchicine, forming hydrophobic interactions with residues Alaα180, Asnβ258, and Lysβ352 at the αβ-tubulin interface. The 5-methyl group interacts with Leuβ255, Asnβ258, and Metβ259. The N-methyl group mimics the bridged structure of colchicine's B-ring, interacting hydrophobically with Leuβ248, Alaβ250, and Lysβ254. Crucially, the 4'-methoxyphenyl group occupies the hydrophobic pocket formed by Thrβ240, Cysβ241, Alaβ316, Ileβ318, and Ileβ378, analogous to the position of colchicine's A-ring. The docking score of 3 (-5.07 kcal/mol) was comparable to colchicine (-5.54 kcal/mol) and the lead cyclopentapyrimidine (S)-1 (-5.19 kcal/mol), validating the design strategy [1] [3].

  • Rational Design of Analogues for Enhanced Binding: Based on the docking model, two key structural modification strategies were employed:

  • N4-Alkyl Optimization (Compounds 4-7): To enhance the hydrophobic interactions formed by the N-methyl group of 3 with residues Leuβ248, Alaβ250, Lysβ254, and Asnβ258, larger alkyl groups (ethyl, isopropyl, cyclopropylmethyl) were introduced at the N4-position. Docking predicted these modifications would maintain or improve binding (scores: 4 = -5.60, 5 = -5.11, 6 = -4.35, 7 = -5.12 kcal/mol) [1] [3].
  • 4'-Substituent Modification (Compounds 8-9): To potentially increase hydrophobic interactions within the pocket accommodating the 4'-methoxy group, the oxygen atom was replaced with a methylene (8, 4'-methyl) or sulfur (9, 4'-methylthio). These modifications aimed to reduce electronegativity and enhance lipophilic contacts. Docking scores for 8 and 9 (-5.16 kcal/mol each) were similar to 3 [1] [3].
  • Synthetic Advancements: Efficient synthetic routes are vital for exploring structure-activity relationships (SAR). A pivotal method involves the Ullmann coupling reaction between 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides to yield N4-aryl intermediates, followed by N4-alkylation. More recently, environmentally benign synthetic approaches have been developed, such as a ZrOCl₂·8H₂O-catalyzed (2 mol%), one-pot, three-component reaction in water at 50°C. This method enables the regioselective synthesis of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones (4a-n), showcasing the scaffold's versatility for diversification [9].

  • Hybridization Strategies: Beyond modifications directly on the furopyrimidine core, hybridization strategies linking it to other pharmacophores have proven fruitful. Notably, furo[2,3-d]pyrimidine-based chalcones (e.g., 5d, 5e) have demonstrated potent, broad-spectrum antiproliferative activity. These hybrids leverage the bioactivity of both the chalcone motif (known for tubulin interaction and apoptosis induction) and the furopyrimidine scaffold [10].

Table 1: Key 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives and Hybrids in Anticancer Research

Compound IDCore Structure ModificationsPrimary Biological Target/ActivityNotable PotencySource
(±)-1·HClCyclopenta[2,3-d]pyrimidine (Lead precursor)Microtubule depolymerizationEC₅₀ = 47 nM (A-10 cells); IC₅₀ = 18.8 nM (MDA-MB-435) [1] [3]
34-[(4-Methoxyphenyl)(methyl)amino]-5-methylfuro[2,3-d]pyrimidineTubulin depolymerization (Colchicine site); AntiproliferativeGI₅₀ < 10 nM (47/60 NCI lines); Significant in vivo efficacy (MDA-MB-435 xenograft) [1] [3]
4N4-Ethyl derivative of 3Tubulin depolymerization; IC₅₀ comparable to CA-4Potent microtubule depolymerization; Circumvents Pgp/βIII-tubulin resistance [1] [3]
94'-Methylthio analog of 3Tubulin depolymerization; IC₅₀ comparable to CA-4Potent microtubule depolymerization; Circumvents Pgp/βIII-tubulin resistance [1] [3]
5dFuro[2,3-d]pyrimidinyl Chalcone (Halogen substituent)Antiproliferative (Broad spectrum); Cell cycle arrest (G2/M)Mean GI₅₀ = 2.41 μM (NCI 59 panel); IC₅₀ = 1.20 μM (MCF-7/ADR) [10]
5eFuro[2,3-d]pyrimidinyl Chalcone (Halogen substituent)Antiproliferative (Broad spectrum); Cell cycle arrest (G2/M)Mean GI₅₀ = 1.23 μM (NCI 59 panel); IC₅₀ = 1.90 μM (MCF-7/ADR) [10]
1 (Ref 6)5-Methyl-N4-aryl-furo[2,3-d]pyrimidineMulti-TKI (EGFR, VEGFR-2, PDGFR-β); Anti-angiogenicSingle-digit nM inhibition (EGFR); In vivo efficacy (A498 xenograft) [6]

Table 2: In Vitro Microtubule Depolymerization and Antiproliferative Activity of Select Derivatives

CompoundTubulin Polymerization Inhibition IC₅₀ (µM)Comparison to CA-4NCI 60 Cell Panel Mean GI₅₀Resistance Circumvention (Pgp / βIII-Tubulin)
CA-41.2 - 1.7-N/A-
3~2.0*Comparable<10 nMYes
4~1.5*ComparableLow nMYes
9~1.8*ComparableLow nMYes
6-8Slightly higherLess potentLow nMYes

*Approximate values based on reported comparability to CA-4 [1] [3].*

Table 3: Impact of N4 Modification on Predicted Tubulin Binding Affinity (Docking Scores)

CompoundN4 SubstituentDocking Score (kcal/mol)Key Interactions Targeted
3Methyl-5.07Leuβ248, Alaβ250, Lysβ254, Asnβ258 (Hydrophobic)
4Ethyl-5.60Enhanced hydrophobic contact with same residues
5Isopropyl-5.11Bulkier group probing pocket tolerance
6Cyclopropylmethyl-4.35Potential steric clash or suboptimal orientation
7CH₂CH=CH₂-5.12Flexible chain accessing new interactions

Table 4: Antiproliferative Activity of Furo[2,3-d]pyrimidine-Chalcone Hybrids 5d and 5e (NCI Five-Dose Assay) [10]

Cancer Type (Cell Line)GI₅₀ (µM) Compound 5dGI₅₀ (µM) Compound 5e
Leukemia (K-562)1.820.80
Non-Small Cell Lung (HOP-92)1.471.35
Colon (HCT-116)1.591.26
CNS (U251)1.971.44
Melanoma (LOX IMVI)1.601.03
Ovarian (IGROV1)1.821.81
Renal (UO-31)1.090.78
Prostate (DU-145)2.822.03
Breast (MCF7)1.390.51
Mean GI₅₀2.411.23

The structural evolution of the 5-methylfuro[2,3-d]pyrimidin-4(3H)-one scaffold demonstrates its remarkable versatility. From a simple core mimicking colchicine, strategic modifications at the N4 position and the 4'-aryl ring, coupled with advanced docking studies and efficient synthesis, have yielded compounds with potent tubulin depolymerizing activity, ability to overcome common resistance mechanisms, and significant in vitro and in vivo anticancer efficacy. Hybridization further expands its potential, creating multi-targeted agents with promising activity profiles. This scaffold continues to offer a robust platform for developing novel tubulin-targeting anticancer agents.

Properties

CAS Number

1283372-48-4

Product Name

5-Methylfuro[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

5-methyl-3H-furo[2,3-d]pyrimidin-4-one

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10)

InChI Key

LZZBYXTYRBPCJN-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C(=O)NC=N2

Canonical SMILES

CC1=COC2=C1C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.